![molecular formula C13H17NO2 B589418 rac Alminoprofen-d3 CAS No. 1794977-21-1](/img/structure/B589418.png)
rac Alminoprofen-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac Alminoprofen-d3” is the labelled analogue of Alminoprofen . It is a non-steroidal anti-inflammatory drug . The IUPAC name for this compound is 3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H14D3NO2 . The molecular weight is 222.30 . The canonical SMILES representation is CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 373.1±30.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 .科学研究应用
Rac Alminoprofen-d3 has been studied extensively in scientific research. In animal models, it has been found to be effective in reducing inflammation and pain. It has also been studied in cell culture models, where it has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been studied in vitro, where it has been found to inhibit the activity of cyclooxygenase-2 (COX-2).
作用机制
Target of Action
The primary targets of rac Alminoprofen-d3 are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as an inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
As a nonsteroidal anti-inflammatory drug (nsaid), it is generally expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making it a potentially useful therapeutic option in the management of conditions such as rheumatoid arthritis .
实验室实验的优点和局限性
Rac Alminoprofen-d3 has several advantages and limitations for laboratory experiments. One of the main advantages is its increased selectivity, which allows it to target specific pathways and molecules. Another advantage is its decreased toxicity, which makes it safer to use in laboratory experiments. One of the main limitations is its lack of solubility in water, which can make it difficult to work with in laboratory experiments. In addition, this compound has a relatively short half-life, which can make it difficult to maintain consistent concentrations in laboratory experiments.
未来方向
There are a number of potential future directions for rac Alminoprofen-d3. One potential direction is the development of new formulations of this compound, such as topical creams or transdermal patches, which could improve its efficacy and safety. Another potential direction is the development of new delivery systems, such as nanoparticles or liposomes, which could improve its bioavailability and increase its effectiveness. In addition, there is potential for this compound to be used in combination with other drugs or therapies, such as immunotherapy or gene therapy, to further improve its efficacy. Finally, there is potential to explore the effects of this compound on other diseases or conditions, such as cancer or neurodegenerative diseases.
合成方法
The synthesis of rac Alminoprofen-d3 begins with the synthesis of alminoprofen. Alminoprofen is synthesized from the reaction of 2-hydroxybenzaldehyde and 2-aminobenzoic acid, which are then reacted with an acid catalyst and a base catalyst to form alminoprofen. The next step is the cyclization of alminoprofen, which is accomplished by heating alminoprofen in the presence of an acid catalyst. This results in the formation of the cyclic structure of this compound.
属性
IUPAC Name |
3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。